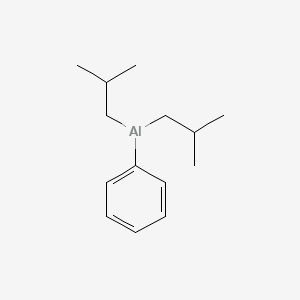
Bis(2-methylpropyl)(phenyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylpropyl)(phenyl)alumane is an organoaluminum compound with the formula Al(CH₂CH(CH₂CH₃))₂(C₆H₅), featuring two 2-methylpropyl (isobutyl) groups and one phenyl group bonded to an aluminum center. Organoaluminum compounds are widely used in organic synthesis as catalysts, reducing agents, or precursors in polymerization reactions . The combination of alkyl and aryl substituents in this compound may confer unique reactivity and stability compared to purely alkyl- or chloro-substituted analogs.
Q & A
Basic Research Questions
Q. What are the primary synthetic applications of bis(2-methylpropyl)(phenyl)alumane in organic chemistry?
this compound is widely utilized as a reducing agent in stereoselective transformations. For example, it enables the reduction of nitriles and esters to alcohols under cryogenic conditions (-78°C) with high yields (e.g., 95% in the reduction of methyl 2-chloro-4-nitrobenzoate) . Its compatibility with anhydrous solvents like dichloromethane and hexane makes it suitable for air-sensitive reactions requiring inert atmospheres .
Q. What methodological precautions are critical when handling this compound?
Due to its high reactivity with moisture and oxygen, experiments must be conducted under rigorously anhydrous conditions, using Schlenk lines or gloveboxes. Inert gas purging (N₂/Ar) and cryogenic reaction setups (e.g., dry ice/acetone baths) are essential to prevent decomposition . Quenching protocols (e.g., controlled water addition) are also necessary to safely terminate reactions .
Q. How does this compound compare to other organoaluminum reagents in reduction reactions?
Unlike less sterically hindered reagents (e.g., LiAlH₄), the bulky isobutyl and phenyl groups in this compound reduce its propensity for over-reduction, enabling selective transformations. This steric shielding is particularly advantageous in preserving sensitive functional groups during reductions .
Advanced Research Questions
Q. How does the steric environment of this compound influence enantioselectivity in asymmetric synthesis?
The bulky 2-methylpropyl ligands create a chiral pocket around the aluminum center, which can induce stereoselectivity in reductions. For instance, in the synthesis of tetrahydro-β-carbolines, this reagent achieved >97% enantiomeric excess (ee) by selectively reducing prochiral ketones while avoiding racemization . Computational modeling of ligand-metal interactions is recommended to optimize stereochemical outcomes.
Q. What mechanistic insights explain the reagent’s efficiency in multi-step catalytic cycles?
Mechanistic studies suggest that this compound operates via a two-electron transfer pathway, forming stable aluminum intermediates that suppress side reactions. Kinetic studies under cryogenic conditions (e.g., -78°C) reveal that its low-temperature stability is critical for maintaining reaction fidelity, particularly in tandem reductions .
Q. Can this compound be integrated into cooperative catalysis systems with transition metals?
Preliminary evidence suggests synergistic effects when paired with late transition metals (e.g., Ti, Mg) in heterobimetallic complexes. For example, tris(2-methylpropyl)alumane derivatives have been co-catalyzed with titanium tetrachloride and magnesium ethoxide to enhance Lewis acidity in polymerization reactions . Further research should explore ligand tuning to improve catalytic turnover.
Q. Key Research Gaps and Recommendations
- Steric vs. Electronic Effects: Systematic studies comparing isobutyl, phenyl, and other substituents on aluminum centers are needed to decouple steric and electronic contributions to reactivity.
- In Situ Characterization: Advanced techniques like cryogenic NMR or X-ray crystallography could elucidate intermediate structures during reductions.
- Toxicity Profiling: Limited data exist on environmental or biological impacts. Collaborations with toxicology committees (e.g., COT, EFSA) are advised to assess safety in pharmaceutical applications .
Vergleich Mit ähnlichen Verbindungen
Structural and Substituent Analysis
The table below summarizes key structural and functional differences between Bis(2-methylpropyl)(phenyl)alumane and related compounds:
Research Findings and Data Gaps
- Synthetic Utility : Bis(2-methylpropyl)alumane is documented in methyl benzoate reduction (95% yield at -78°C) . The phenyl analog’s performance in similar reactions remains unexplored.
- Ecotoxicology: No data exists for this compound, unlike dichloro derivatives, which lack aquatic toxicity profiles .
- Spectroscopic Data : Isomerism in related pyrrolopyrazinedione compounds (e.g., hexahydro-3-(2-methylpropyl)) suggests structural complexity in alumane derivatives, warranting further NMR/IR studies .
Eigenschaften
CAS-Nummer |
62673-29-4 |
|---|---|
Molekularformel |
C14H23Al |
Molekulargewicht |
218.31 g/mol |
IUPAC-Name |
bis(2-methylpropyl)-phenylalumane |
InChI |
InChI=1S/C6H5.2C4H9.Al/c1-2-4-6-5-3-1;2*1-4(2)3;/h1-5H;2*4H,1H2,2-3H3; |
InChI-Schlüssel |
MSZVPIUTCYUSLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[Al](CC(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















